2,4-Difluoropyridine-6-acetic acid
Description
Significance of Fluorinated Pyridine (B92270) Architectures in Contemporary Organic and Medicinal Chemistry Research
The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs. rsc.orgrsc.org Its ability to form hydrogen bonds, its basicity, and its potential for diverse functionalization make it a valuable component in drug design. nih.gov When fluorine, the most electronegative element, is introduced into the pyridine structure, it can profoundly influence the molecule's properties. acs.org
The strategic placement of fluorine atoms can lead to:
Enhanced Biological Activity: Fluorine can alter the electronic properties of the pyridine ring, influencing how the molecule interacts with biological targets like enzymes and receptors. acs.orgsmolecule.com This can lead to increased potency and efficacy.
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life and bioavailability. rsc.org
Increased Lipophilicity: In certain positions, fluorine can enhance a molecule's ability to pass through cell membranes, a crucial factor for drug absorption and distribution. acs.org
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the pyridine nitrogen, which can affect a compound's solubility, receptor binding, and pharmacokinetic profile. acs.org
These advantageous modifications have made fluorinated pyridines a cornerstone of modern drug discovery, with applications spanning a wide range of therapeutic areas.
Overview of Strategic Research Directions for Novel Fluoropyridine Derivatives
The quest for novel and more effective therapeutic agents continues to drive research into new fluoropyridine derivatives. Current strategic directions include:
Development of Novel Synthetic Methodologies: A significant area of research focuses on creating more efficient and selective methods for synthesizing substituted and ring-fused pyridines. nih.gov This includes the development of new fluorination techniques to introduce fluorine atoms into specific positions on the pyridine ring. smolecule.com
Exploration of Structure-Activity Relationships (SAR): Researchers are systematically modifying the structure of fluoropyridine-containing molecules and evaluating how these changes affect their biological activity. nih.gov This iterative process is crucial for optimizing lead compounds and designing more potent and selective drugs.
Targeting a Broad Spectrum of Diseases: The versatility of the fluoropyridine scaffold has led to its investigation in a multitude of disease contexts. Recent studies have explored their potential as antibacterial agents, including against drug-resistant strains like MRSA, as well as in the treatment of neurological and inflammatory diseases. smolecule.comnih.govnih.gov
Application in Agrochemicals and Materials Science: Beyond medicine, fluoropyridine derivatives are being utilized in the development of new herbicides and pesticides. smolecule.com Their unique properties also make them valuable in materials science for creating advanced polymers and liquid crystals. smolecule.com
A recent study highlighted the design and synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with potent antibacterial activity, demonstrating the ongoing potential of this chemical class. nih.gov
Contextualizing 2,4-Difluoropyridine-6-acetic acid within the Spectrum of Biologically Relevant Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acids and their derivatives represent a significant class of compounds with a broad range of biological activities. nih.gov The position of the carboxylic acid group on the pyridine ring, along with other substituents, dictates the molecule's therapeutic application. nih.gov For instance, the incorporation of a carboxylic acid group can modulate a compound's solubility, cell transport, and biological activity. rsc.org
This compound is a specific example that combines the advantageous features of a fluorinated pyridine with a carboxylic acid moiety. The presence of two fluorine atoms is expected to significantly influence its electronic properties and metabolic stability. The acetic acid group at the 6-position provides a handle for further chemical modification and can also play a direct role in binding to biological targets.
This compound serves as a valuable building block in the synthesis of more complex molecules. smolecule.com Its structure suggests potential applications in medicinal chemistry and agrochemicals. smolecule.com The fluorine atoms can enhance binding affinity to target proteins or enzymes, making it a candidate for modulating biochemical pathways related to neurological and inflammatory responses. smolecule.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| This compound | C7H5F2NO2 | Not available in search results | Difluorinated pyridine with an acetic acid side chain. |
| 2,6-Difluoropyridine (B73466) | C5H3F2N | 1513-65-1 | A key intermediate in chemical synthesis. sigmaaldrich.com |
| (4-Pyridylthio)acetic acid | C7H7NO2S | 10351-19-6 | Pyridine with a thioacetic acid substituent. sigmaaldrich.com |
| Difluoro(6-methylpyridin-2-yl)acetic acid | C8H7F2NO2 | 1215353-13-1 | A difluoroacetic acid derivative of methylpyridine. sigmaaldrich.com |
| 2-(4-(Difluoromethyl)-2,6-difluoropyridin-3-yl)acetic acid | Not available in search results | 1805336-96-2 | A trifluorinated pyridine acetic acid derivative. bldpharm.com |
The study of compounds like this compound is emblematic of the broader trends in modern chemical research. By combining the well-established utility of the pyridine scaffold with the unique properties of fluorine and the versatile functionality of a carboxylic acid, scientists can create novel molecules with the potential for significant impact in medicine, agriculture, and materials science. Further investigation into the synthesis, properties, and biological activities of this and related compounds will undoubtedly continue to be a fruitful area of research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F2NO2 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-(4,6-difluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
BXRKWOJZVBWVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Difluoropyridine 6 Acetic Acid and Precursors
Advanced Synthetic Routes to Difluoropyridine Core Structures
The foundational element of the target molecule is the 2,4-difluoropyridine (B1303125) scaffold. Its synthesis is non-trivial and often begins with more readily available polyhalopyridines, which are then subjected to fluorination reactions. The regioselectivity of these transformations is a critical challenge that chemists have addressed through various innovative methods.
Regioselective Halogen Exchange Strategies for Polyhalopyridines
One of the most common and economically viable methods for introducing fluorine into aromatic rings is through nucleophilic aromatic substitution, specifically halogen exchange (Halex) reactions. This approach typically involves the displacement of chlorine or bromine atoms with fluoride (B91410) ions.
The conversion of polychlorinated pyridines to their fluorinated counterparts is a well-established industrial process. The reaction is typically carried out at elevated temperatures using alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. google.comimperial.ac.uk For instance, the synthesis of 2,6-difluoropyridine (B73466) can be achieved from 2,6-dichloropyridine (B45657) by heating with anhydrous KF in dimethyl sulfoxide (B87167) (DMSO). google.com The efficiency of this process is highly dependent on the reaction conditions, including temperature, the purity of the reagents, and the choice of solvent. The reactivity of halogens in these exchanges generally follows the trend I > Br > Cl >> F. wikipedia.org
A patent describes a process for producing 2,6-difluoropyridine from 2,6-dichloropyridine with KF in DMSO at temperatures between 175-192°C, where the product is distilled as it is formed. google.com This continuous removal of the product helps to drive the equilibrium towards the desired difluorinated compound.
Table 1: Halogen Exchange Reaction Conditions for Pyridine (B92270) Fluorination
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | KF | DMSO | 186 | 2,6-Difluoropyridine | 96.3 | google.com |
| 2,6-Dichloropyridine | KF | Sulfolane | 225-235 | 2,6-Difluoropyridine | 62 (conversion) | google.com |
| Tetrachloro-4-cyanopyridine | KF | DMSO | 40-50 | 3,5-Dichloro-2,6-difluoro-4-cyanopyridine | 34.7 | google.com |
This table is generated based on data from the text for illustrative purposes.
Achieving regioselectivity in fluorination can be challenging due to the activating and directing effects of existing substituents. Directed fluorination techniques aim to control the position of fluorine introduction. While direct C-H fluorination is an attractive strategy, it often requires specialized reagents and catalysts. For polyhalopyridines, the inherent electronic properties of the ring and the nature of the leaving groups primarily govern the regioselectivity of halogen exchange. The nitrogen atom in the pyridine ring strongly activates the α (2,6) and γ (4) positions towards nucleophilic attack. Therefore, in a polychlorinated pyridine, the chlorine atoms at these positions are generally the most susceptible to substitution by fluoride.
Organometallic Approaches in Difluoropyridine Synthesis
Organometallic chemistry offers a powerful and versatile toolkit for the synthesis and functionalization of fluorinated pyridines. These methods allow for the creation of specific carbon-carbon and carbon-heteroatom bonds with a high degree of control over the regiochemistry.
Ortholithiation Reactions and Subsequent Electrophilic Quenching
Directed ortho-lithiation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netbaranlab.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a stabilized organolithium intermediate. This intermediate can then be trapped by an electrophile to introduce a new functional group. researchgate.net
In the context of halopyridines, the halogen atoms themselves can act as directing groups, and the acidity of the ring protons is influenced by their position relative to the nitrogen and halogen atoms. For instance, the treatment of 3-chloropyridine (B48278) with LDA at low temperatures results in regioselective lithiation at the C-4 position. researchgate.net
For the synthesis of 2,4-difluoropyridine-6-acetic acid, a plausible approach would involve the lithiation of a suitable precursor at the 6-position. If starting with 2,4-difluoropyridine, direct lithiation would likely occur at the more acidic C-3 or C-5 positions. Therefore, a precursor with a halogen at the 6-position, such as 2,4-difluoro-6-bromopyridine, would be more suitable. This would allow for a halogen-metal exchange reaction, which is typically faster than deprotonation, to generate the 6-lithiated species. This intermediate could then be carboxylated by quenching with carbon dioxide (CO2), followed by reduction or further elaboration to the acetic acid side chain. Alternatively, reaction with an electrophile like N,N-dimethylformamide (DMF) would yield an aldehyde, which could be a precursor to the acetic acid.
Regiocontrol via Trialkylsilyl Auxiliary Groups in Halopyridine Functionalization
To overcome the challenges of regioselectivity in lithiation reactions, trialkylsilyl groups can be employed as removable auxiliary groups. These bulky groups can block certain positions from deprotonation, thereby directing the metalation to a desired site. After the desired functionalization has been achieved, the silyl (B83357) group can be readily removed.
This strategy could be envisioned in the synthesis of this compound. For example, a trialkylsilyl group could be introduced at the C-3 or C-5 position of a pyridine precursor. This would sterically hinder lithiation at these positions and potentially favor metalation at C-6, especially if an activating group is present at C-5. Following the introduction of the acetic acid precursor at C-6, the trialkylsilyl group could be removed under mild conditions.
Table 2: Key Organometallic Reactions in Pyridine Functionalization
| Reaction Type | Base/Reagent | Substrate Scope | Product Type | Key Feature | Reference |
| Directed ortho-Lithiation | LDA, n-BuLi | Substituted Pyridines | Functionalized Pyridines | Regioselective deprotonation ortho to a directing group. | researchgate.netbaranlab.org |
| Halogen-Metal Exchange | n-BuLi, t-BuLi | Halopyridines | Lithiated Pyridines | Fast exchange of a halogen (Br, I) for lithium. | wikipedia.org |
| Electrophilic Quenching | CO2, DMF, etc. | Lithiated Pyridines | Carboxylic acids, aldehydes, etc. | Introduction of a functional group at the lithiated position. | researchgate.net |
This table is generated based on data from the text for illustrative purposes.
Amination and Hydroxylation Routes to Fluoropyridines
The introduction of amino and hydroxyl groups onto pyridine rings can be a key step in the synthesis of fluorinated pyridines. Nucleophilic amination and hydroxylation of pyridines by substitution of hydrogen offer an economical route to aminopyridines and pyridones, which are important synthetic intermediates. youtube.com
One of the most well-known amination reactions is the Chichibabin reaction, which involves treating pyridine with sodium amide to achieve nucleophilic amination, typically at the 2-position. youtube.com While effective, this reaction often requires high temperatures and can lead to mixtures of isomers. youtube.com More contemporary methods have been developed to achieve site-selective amination under milder conditions. For instance, using hydroxylamine (B1172632) as a nucleophile in the presence of a base can lead to amination, and in the case of highly reactive pyridines like nitropyridine, the reaction can proceed at room temperature. youtube.com
Hydroxylation of the pyridine ring can be achieved through various methods, including the diazotization of aminopyridines followed by hydrolysis. youtube.com This two-step process transforms an amino group into a hydroxyl group, providing a pathway to pyridones.
Functionalization Strategies for Introducing the Acetic Acid Moiety
The introduction of the acetic acid group onto the pyridine scaffold is a critical step in the synthesis of the target molecule. Several strategies have been developed for this purpose, each with its own advantages and limitations.
Carbonylation Reactions on Pyridine Halides for Carboxylic Acid Formation
Carbonylation reactions, which involve the introduction of a carbonyl group, are a powerful tool for synthesizing carboxylic acids. In the context of pyridine chemistry, halopyridines can be converted to their corresponding carboxylic acids or esters via transition-metal-catalyzed carbonylation. youtube.com This process typically involves reacting the halopyridine with carbon monoxide in the presence of a palladium catalyst and an alcohol or water. youtube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, palladium-catalyzed carbonylation of aryl bromides is a well-established method. youtube.com
Synthetic Pathways to Pyridyl-acetic Acid Derivatives
A variety of synthetic routes lead to pyridyl-acetic acid derivatives. One common approach involves the use of 2-picoline (2-methylpyridine) as a starting material. The methyl group can be deprotonated with a strong base like phenyllithium, followed by reaction with carbon dioxide to yield 2-pyridylacetic acid. Subsequent esterification can then be performed. orgsyn.org
Another versatile method is the three-component synthesis of substituted pyridylacetic acid derivatives using Meldrum's acid. acs.org This approach involves the reaction of pyridine-N-oxides with Meldrum's acid derivatives, which act as nucleophiles, followed by a ring-opening and decarboxylation sequence with a range of nucleophiles. acs.org This method offers a convenient and simple route to diverse pyridylacetic acid derivatives. acs.org Additionally, palladium-catalyzed cross-coupling reactions of halopyridines with enolates or silyl enol ethers are frequently employed. acs.org
A patent describes a process for preparing 2-pyridylacetic acid derivatives by dissolving a specific precursor in an organic solvent and treating it with a base at low temperatures. google.com For instance, ethyl 2-pyridylacetate (B8455688) can be reacted with n-butyl lithium or sodium amide, followed by the addition of an electrophile like methylisothiocyanate. google.com
| Starting Material | Reagents | Product | Reference |
| 2-Picoline | 1. Phenyllithium 2. CO2 | 2-Pyridylacetic acid | orgsyn.org |
| Pyridine-N-oxide, Meldrum's acid derivative | Various nucleophiles | Substituted pyridylacetic acid derivative | acs.org |
| Ethyl 2-pyridylacetate | 1. n-Butyl lithium 2. Methylisothiocyanate | Ethyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate | google.com |
Ortho-Deprotonation and Carboxylation for Pyridine Carboxylic Acids
Ortho-deprotonation, also known as directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of pyridines, a directing group can guide a strong base to deprotonate the adjacent ortho position, creating a nucleophilic site that can then react with an electrophile like carbon dioxide to form a carboxylic acid.
A recent development has shown a practical method for the C-4 selective carboxylation of pyridines. chemistryviews.org This one-pot protocol involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO2. chemistryviews.org This method has proven effective for the late-stage carboxylation of complex, drug-like molecules. chemistryviews.org
Chemo- and Regioselectivity in Synthesis of this compound Scaffold
Achieving the desired substitution pattern on the pyridine ring is a significant challenge in the synthesis of polysubstituted pyridines. The electronic properties of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the outcome of a reaction.
Control of Substitution Patterns on Fluorinated Pyridines
The synthesis of specifically substituted fluorinated pyridines requires careful control over the reaction conditions and the choice of reagents. Advances in synthetic chemistry have enabled better control over substitution patterns, moving beyond exhaustive fluorination. researchgate.net
One strategy to achieve chemoselectivity is to exploit the differential reactivity of various leaving groups on the pyridine ring. nih.gov For instance, in Suzuki cross-coupling reactions, the reactivity order of common electrophilic leaving groups is generally I > Br ≥ OTf >> Cl. nih.gov A study has shown that heteroaryl fluorosulfates are efficient coupling partners in Suzuki reactions, and by selecting the appropriate palladium catalyst, the fluorosulfate (B1228806) group can be differentiated from bromide and chloride, with a reactivity order of -Br > -OSO2F > -Cl. nih.gov This allows for the stepwise and chemoselective introduction of substituents. nih.gov
Direct C-H fluorination offers another avenue for controlled substitution. A method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines using silver(II) fluoride has been developed. researchgate.net This reaction occurs at ambient temperature with high selectivity for fluorination adjacent to the nitrogen atom. researchgate.net The resulting fluorinated pyridines can then undergo further functionalization through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netacs.org
The use of pyridine N-oxides has also been explored to direct fluorination. While challenging, direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine has been reported. rsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yielded 3-fluoro-4-nitropyridine (B80604) N-oxide, which could then be converted to 3-fluoro-4-aminopyridine. rsc.org
| Method | Key Feature | Outcome | Reference |
| Suzuki Coupling with Fluorosulfates | Differential reactivity of leaving groups | Stepwise, chemoselective introduction of substituents | nih.gov |
| Direct C-H Fluorination with AgF2 | Site-selective fluorination adjacent to nitrogen | Access to specifically fluorinated pyridines for further functionalization | researchgate.net |
| Fluorination of Pyridine N-oxides | Directs fluorination to the meta position | Synthesis of meta-fluorinated pyridines | rsc.org |
Tandem Nucleophilic Aromatic Substitution Approaches
A primary strategy for the synthesis of this compound involves a tandem nucleophilic aromatic substitution (SNAr) approach, typically starting from a more highly halogenated pyridine precursor, such as 2,4,6-trifluoropyridine (B32590). This method relies on the sequential displacement of halide leaving groups by different nucleophiles. In the context of synthesizing the target molecule, the first step would involve the selective substitution of the fluorine atom at the C-6 position with a nucleophile that can be subsequently converted into an acetic acid moiety.
A common nucleophile for this purpose is a malonate ester, such as diethyl malonate. The reaction of 2,4,6-trifluoropyridine with the sodium salt of diethyl malonate would theoretically yield diethyl (2,4-difluoropyridin-6-yl)malonate. This intermediate can then undergo hydrolysis and subsequent decarboxylation to afford the desired this compound.
The general reaction scheme is as follows:
Nucleophilic Aromatic Substitution: 2,4,6-Trifluoropyridine + Na+[CH(COOEt)2]- → Diethyl (2,4-difluoropyridin-6-yl)malonate + NaF
Hydrolysis and Decarboxylation: Diethyl (2,4-difluoropyridin-6-yl)malonate + H2O/H+ (or OH- then H+) → this compound + 2 EtOH + CO2
Achieving selectivity for the C-6 position is a significant challenge due to the inherent reactivity of polyfluorinated pyridines, where the C-4 position is generally the most susceptible to nucleophilic attack. However, by carefully controlling the reaction conditions, the desired regioselectivity can be influenced.
Impact of Reaction Conditions on Product Distribution
Research on the nucleophilic substitution of pentafluoropyridine (B1199360) has shown that while mild conditions often lead to substitution at the C-4 position, harsher conditions can promote substitution at the C-2 and C-6 positions. rsc.org This suggests that for the synthesis of this compound from 2,4,6-trifluoropyridine, more forcing conditions might be necessary to achieve substitution at the C-6 position.
The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are commonly used for SNAr reactions as they can effectively solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. The specific solvent can also influence the regioselectivity of the reaction. For instance, studies on other heterocyclic systems have shown that a change in solvent can invert the ortho/para selectivity of nucleophilic substitution.
The table below summarizes the expected impact of various reaction parameters on the synthesis of precursors for this compound, based on established principles of SNAr on polyhalogenated pyridines.
| Parameter | Condition | Expected Impact on Product Distribution |
| Temperature | Low (e.g., 0-25 °C) | Favors substitution at the most activated position (typically C-4). |
| High (e.g., >100 °C, reflux) | May increase the proportion of C-6 substituted product by overcoming the higher activation energy for substitution at this position. rsc.org | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally accelerates the reaction rate. The specific choice can influence regioselectivity. |
| Non-polar | May alter regioselectivity, potentially favoring ortho (C-6) substitution in some cases. | |
| Nucleophile | "Hard" Nucleophiles (e.g., alkoxides, amines) | Reactivity and selectivity can be influenced by steric hindrance. |
| "Soft" Nucleophiles (e.g., thiolates, malonates) | May exhibit different selectivity profiles compared to hard nucleophiles. | |
| Counter-ion | Na+, K+, Cs+ | The nature of the counter-ion can affect the solubility and reactivity of the nucleophile, thereby influencing the reaction outcome. |
For the specific case of using diethyl malonate as the nucleophile, the choice of base to generate the malonate anion is also important. Stronger bases like sodium hydride (NaH) in an aprotic solvent are typically used to ensure complete deprotonation. The concentration of the nucleophile and the reaction time are additional variables that must be optimized to maximize the yield of the desired C-6 substituted product while minimizing the formation of di- and tri-substituted byproducts.
Chemical Reactivity and Transformations of 2,4 Difluoropyridine 6 Acetic Acid and Its Derivatives
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine (B92270) Core
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridines, especially when they are substituted with strong electron-withdrawing groups like halogens. youtube.com The reaction typically proceeds via an addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the feasibility of the reaction. stackexchange.com
The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density at the ortho (2 and 6) and para (4) positions, making them susceptible to nucleophilic attack. stackexchange.com In 2,4-Difluoropyridine-6-acetic acid, the presence of fluorine atoms at the 2- and 4-positions significantly enhances this effect. Fluorine substitution has a profound impact on the electronic structure of the pyridine system due to a combination of inductive and resonance effects. rsc.org
When a nucleophile attacks the C-2 or C-4 position, the resulting anionic Meisenheimer intermediate is stabilized by resonance. stackexchange.com A key resonance structure places the negative charge directly on the electronegative nitrogen atom, which is a major stabilizing contribution. stackexchange.com This is not possible when attack occurs at the C-3 or C-5 positions. stackexchange.com The strong inductive-withdrawing power of the fluorine atoms further delocalizes the negative charge in the intermediate, lowering the activation energy for its formation and thus accelerating the substitution reaction. rsc.org Fluorine is an excellent leaving group in SNAr reactions, often being more readily displaced than other halogens, which contributes to the high reactivity of these positions. nih.gov
The acetic acid group (-CH2COOH) at the 6-position also influences the SNAr reactivity of the pyridine ring. The carboxylic acid function is electron-withdrawing, which should, in principle, further activate the ring toward nucleophilic attack. However, its proximity to the C-2 fluorine atom introduces steric hindrance, which can affect the regioselectivity of the substitution. The bulk of the side chain may impede the approach of a nucleophile to the C-2 position, potentially favoring substitution at the more sterically accessible C-4 position.
Furthermore, the state of the acetic acid group (as the free acid, a salt, or an ester) can modify its electronic and steric influence. For instance, a deprotonated carboxylate group (–CH2COO⁻) would be electron-donating, potentially deactivating the ring compared to the protonated acid form. Studies on related 3-substituted 2,6-dichloropyridines have shown that a carboxylic acid substituent, or its derivatives like esters and amides, can significantly direct the regioselectivity of nucleophilic substitution. researchgate.net This suggests that the acetic acid side chain in this compound plays a crucial role in determining the outcome of SNAr reactions. researchgate.net
The differential reactivity of the C-2 and C-4 positions allows for the selective displacement of one fluorine atom in the presence of the other. This selectivity is governed by a combination of electronic factors, steric hindrance from the C-6 side chain, and the nature of the incoming nucleophile. Generally, the C-4 position is electronically more activated toward nucleophilic attack in pyridine systems. However, the precise outcome can be manipulated by the reaction conditions.
A variety of nucleophiles can be employed to displace the fluorine atoms, leading to a diverse array of substituted pyridine derivatives.
Nitrogen Nucleophiles: Amines are effective nucleophiles in SNAr reactions with halopyridines. youtube.compearson.com For example, reaction with primary or secondary amines can lead to the corresponding amino-substituted pyridines. The reaction of 2-chloro-3-nitropyridine (B167233) with dimethylamine (B145610) (generated in situ) has been shown to proceed in very high yield. nih.gov
Oxygen Nucleophiles: Alkoxides and hydroxides can displace fluoride (B91410) to form ethers and pyridinones, respectively. The regioselectivity can be sensitive to the reaction conditions and the specific alkoxide used.
Sulfur Nucleophiles: Thiolates are potent nucleophiles and react readily with fluoropyridines to yield thioethers.
The principle of halogen displacement reactions dictates that a more reactive halogen can displace a less reactive one. youtube.comsavemyexams.com In the context of SNAr, the leaving group ability is typically F > Cl > Br > I, which is the reverse of the trend for halide nucleophilicity. nih.gov This high reactivity makes fluoropyridines valuable substrates for synthesizing complex molecules. researchgate.net
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Potential Product at C-4 |
|---|---|---|
| Nitrogen | Ammonia (NH₃) | 4-Amino-2-fluoropyridine-6-acetic acid |
| Nitrogen | Piperidine | 4-(Piperidin-1-yl)-2-fluoropyridine-6-acetic acid |
| Oxygen | Sodium Methoxide (NaOMe) | 4-Methoxy-2-fluoropyridine-6-acetic acid |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-fluoropyridine-6-acetic acid |
Reactivity of the Acetic Acid Functional Group
The acetic acid side chain offers a secondary site for chemical modification, independent of or in concert with reactions on the pyridine ring.
The carboxylic acid group of this compound can undergo standard transformations to form esters and amides, which are valuable intermediates in various synthetic applications. google.com
Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com Another common method involves the use of acetic anhydride (B1165640) in pyridine. capes.gov.brnih.gov The reaction mechanism for ester formation can also proceed via activation of the carboxylic acid, for instance, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol. orgosolver.com
Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation typically requires the use of a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid or conversion to a more reactive derivative like an acid chloride. nih.gov The reaction of an acid chloride with an amine is a highly efficient method for amide bond formation. nih.gov
Table 2: Representative Reactions of the Acetic Acid Group
| Reaction Type | Reagents | Product Structure |
|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl 2-(2,4-difluoropyridin-6-yl)acetate |
| Amidation | Thionyl Chloride (SOCl₂), then Aniline (PhNH₂) | 2-(2,4-Difluoropyridin-6-yl)-N-phenylacetamide |
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), can be a useful transformation for creating modified pyridine structures. masterorganicchemistry.com The ease of decarboxylation depends heavily on the structure of the molecule. While β-keto acids and malonic acids undergo decarboxylation readily upon heating, the decarboxylation of a simple heteroaryl acetic acid like this compound is more challenging and typically requires specific conditions. masterorganicchemistry.com The reaction proceeds by breaking a carbon-carbon bond. masterorganicchemistry.com
Modern synthetic methods have enabled decarboxylative transformations that might otherwise be difficult. These often involve transition-metal catalysis or radical pathways.
Decarboxylative Coupling: The carboxylic acid can be used as a handle in cross-coupling reactions where the carboxyl group is extruded. For example, nickel- or palladium-catalyzed decarbonylative coupling reactions can transform aromatic esters (derived from the acid) into biaryls or other coupled products. nih.gov
Redox-Active Esters: The carboxylic acid can be converted into a redox-active ester, such as an N-hydroxyphthalimide ester. These derivatives can then undergo copper-catalyzed decarboxylative borylation or silylation, replacing the entire acetic acid group with a boronate ester or a silyl (B83357) group under relatively mild, base-free conditions. acs.org These transformations proceed through the generation of a transient radical intermediate following decarboxylation. acs.org
These advanced decarboxylative methods provide a powerful strategy for leveraging the acetic acid group as a precursor to a different functional group or a simple C-H bond, thereby expanding the synthetic utility of this compound for creating novel pyridine structures.
Derivatization for Conjugation and Bioconjugation Studies
The carboxylic acid group of this compound is a prime site for derivatization, enabling its conjugation to other molecules, including biomolecules. This is typically achieved through the formation of amide or ester bonds.
Amide bond formation is a common strategy for linking this scaffold to amines. This can be accomplished by activating the carboxylic acid, for example, by converting it to a more reactive species like an acyl chloride or by using standard coupling reagents. The synthesis of pyridine-2,6-dicarboxamides, for instance, often proceeds through the corresponding acyl chlorides which then react with aromatic amines. mdpi.comresearchgate.net A variety of amide coupling reagents can be employed, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to facilitate the reaction between the carboxylic acid and an amine under mild conditions. nih.gov These methods are widely used in the synthesis of pharmaceuticals and bioconjugates. sci-hub.se
Similarly, esterification of the carboxylic acid provides another route for conjugation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic method for ester formation. masterorganicchemistry.com Alternatively, other reagents and protocols can be used to form esters from carboxylic acids, expanding the possibilities for creating diverse derivatives. organic-chemistry.org These derivatization reactions are crucial for attaching this compound to larger molecular frameworks, probes, or biological macromolecules for targeted delivery or interaction studies. The synthesis of various pyridine dicarboxamide derivatives has been explored for their potential as ligands and in biological applications. mdpi.comtandfonline.comrsc.org
Cross-Coupling Reactions and Further Functionalization
The two fluorine atoms on the pyridine ring of this compound are susceptible to displacement through cross-coupling reactions, offering a powerful tool for further functionalization and the introduction of molecular diversity. Palladium-catalyzed reactions are particularly prominent in this context.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) on Pyridine Halides
Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile reaction for creating biaryl structures and is widely used in synthesizing complex organic molecules. nih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent. nih.gov The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > OTf >> Cl > F. nih.gov While C-F bonds are generally the least reactive, their activation and participation in cross-coupling reactions are possible, especially in electron-deficient systems like fluorinated pyridines. nih.gov
The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is typically co-catalyzed by a copper species and is carried out under mild conditions, making it suitable for the synthesis of complex molecules. mdpi.com The development of copper-free Sonogashira reactions has further expanded its utility. mdpi.com Pyridine derivatives are often used as ligands for the palladium catalyst in these reactions. mdpi.com
For dihalogenated pyridines, the regioselectivity of cross-coupling reactions is a critical aspect. In many cases, the halide at the C4-position is more reactive towards nucleophilic aromatic substitution and some cross-coupling reactions than the one at the C2-position. researchgate.net However, this selectivity can be influenced by the steric and electronic properties of the substituents on the ring and the specific reaction conditions, including the choice of ligand for the palladium catalyst. researchgate.net
Introduction of Diverse Substituents via Coupling Chemistry
Cross-coupling chemistry provides a modular approach to introduce a wide array of substituents onto the difluoropyridine core. Through Suzuki coupling, various aryl and heteroaryl groups can be appended by reacting the corresponding boronic acids with the fluorinated pyridine. This allows for the systematic modification of the molecule's steric and electronic properties.
The Sonogashira reaction enables the installation of alkynyl groups, which can serve as versatile handles for further transformations or as integral parts of a final structure, for example, in the construction of conjugated systems. The ability to perform these coupling reactions selectively at one of the fluorine positions, while leaving the other intact for subsequent reactions, opens up pathways to highly functionalized and complex pyridine derivatives.
Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed couplings, such as the Buchwald-Hartwig amination, can be envisioned for the formation of carbon-nitrogen bonds, introducing amino substituents to the pyridine ring. wiley.comnih.govrsc.org The choice of ligands is often crucial in these transformations to achieve high efficiency and selectivity. wiley.comrsc.org Nucleophilic aromatic substitution (SNAr) also represents a viable pathway for introducing a variety of nucleophiles, as the fluorine atoms in 2,4-difluoropyridine (B1303125) are activated towards displacement. nih.govacs.orgnih.govyoutube.com The C4-position is generally more susceptible to nucleophilic attack in dihalopyridines. researchgate.net
Other Reactivity Pathways (e.g., Oxidation, Reduction)
In addition to derivatization of the carboxylic acid and cross-coupling at the fluorinated positions, this compound can undergo other transformations, notably oxidation and reduction reactions.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This is commonly achieved using peracids, such as peracetic acid or meta-chloroperbenzoic acid (m-CPBA). arkat-usa.orgyoutube.com The resulting N-oxide can exhibit altered electronic properties and reactivity, providing another avenue for functionalization.
The pyridine ring itself can be reduced under certain conditions. Catalytic hydrogenation of pyridine derivatives can lead to the corresponding piperidines. For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid over a platinum catalyst in acetic acid yields piperidine-4-carboxylic acid. researchgate.net A similar reduction of this compound would be expected to yield the corresponding difluoropiperidine acetic acid, a saturated heterocyclic scaffold of interest in medicinal chemistry. It is also possible to achieve selective dehalogenation through catalytic reduction. The reduction of 2,6-dichloropyridine-4-carboxylic acid with a nickel catalyst in an alkaline medium results in pyridine-4-carboxylic acid. researchgate.net
The carboxylic acid functional group can also be a site for reduction. Carboxylic acid reductases are enzymes that can catalyze the reduction of carboxylic acids to aldehydes in the presence of ATP and NADPH. nih.gov Chemically, while direct catalytic hydrogenation of carboxylic acids is challenging, they can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride. libretexts.org
Application of 2,4 Difluoropyridine 6 Acetic Acid Scaffold in Drug Discovery and Agrochemicals Research
Fluoropyridines as Privileged Scaffolds in Pharmaceutical Design
Fluoropyridine moieties are considered privileged scaffolds in pharmaceutical design due to their unique combination of properties that can significantly enhance the therapeutic potential of a molecule. dovepress.com The pyridine (B92270) ring is a common structural component in over 85% of biologically active compounds, valued for its ability to improve biochemical potency, metabolic stability, and address protein-binding issues. dovepress.comnih.gov The introduction of fluorine atoms to this already valuable heterocycle imparts distinct electronic effects, alters metabolic pathways, and can increase binding affinity to target proteins. nih.gov
The utility of the fluoropyridine scaffold is highlighted by its application in advanced medical technologies like Positron Emission Tomography (PET). nih.gov PET imaging plays a crucial role in drug discovery by visualizing the distribution and pharmacokinetics of a drug in vivo. nih.gov For this, a positron-emitting radiotracer is required, and fluorine-18 (B77423) is often the radionuclide of choice. nih.gov The fluoropyridinyl moiety is particularly effective for creating these radiotracers through methods like nucleophilic heteroaromatic substitution, allowing for the efficient synthesis of high-specific-activity radiopharmaceuticals. nih.gov The prevalence and success of such fluoro-pharmaceuticals underscore the strategic advantage of using fluorinated heterocyclic compounds as foundational structures in the discovery of novel therapeutic agents. nih.gov
Rational Design of Derivatives for Biological Activity Profiling
The 2,4-Difluoropyridine-6-acetic acid scaffold serves as a versatile starting point for the rational design of new biologically active molecules. Its structure allows for systematic modification at multiple points—the pyridine ring, the fluorine substituents, and the acetic acid side chain—to probe interactions with biological targets and optimize activity.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For analogues of this compound, SAR exploration involves systematically altering the molecule to determine which features are critical for activity. Key modifications often focus on the substitution pattern of the pyridine ring.
Research on related heterocyclic structures has demonstrated the profound impact of fluorine substitution. In studies of aryl acetamide (B32628) triazolopyridazines, for instance, the number and position of fluorine atoms on an aromatic ring were shown to dramatically influence biological potency. nih.gov Replacing chlorine atoms with fluorine could lead to either a decrease or an increase in activity, depending on the specific position, highlighting the nuanced electronic and conformational effects of fluorine. nih.gov Similarly, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the pyridine and benzothiazine rings, influenced by substituents, directly correlated with analgesic and anti-inflammatory activity. mdpi.com
For fluoropyridine-acetic acid analogues, an SAR campaign would likely involve synthesizing derivatives where the fluorine atoms are replaced with other halogens or electron-withdrawing/donating groups to map the electronic requirements for activity. The acetic acid side chain could be converted to various amides or esters to explore how different functional groups in this position interact with target binding sites. mdpi.com
Table 1: Illustrative Structure-Activity Relationship (SAR) Principles for Pyridine Derivatives
| Structural Modification | Observed Effect on Activity | Rationale/Interpretation | Reference |
| Replacement of Chlorine with Fluorine | Can increase or decrease potency depending on position. | Fluorine's high electronegativity and small size alter electronic distribution and binding interactions in a position-specific manner. | nih.gov |
| Addition of a Trifluoromethyl (CF3) Group | Can significantly improve potency. | The CF3 group can enhance metabolic stability and provide a conformational bias that favors a more active binding pose. | nih.gov |
| Altering Pyridine Ring Substituents | Changes the spatial arrangement of linked molecular fragments. | The orientation between different parts of the molecule can be critical for fitting into a target's binding site, directly impacting activity. | mdpi.com |
| Varying Acetic Acid Derivatives (e.g., Amides) | Modulates binding and properties. | Amide derivatives can form different hydrogen bonds and hydrophobic interactions within the target protein's active site. | mdpi.com |
This table is illustrative and based on findings from related pyridine-containing compound series.
The this compound structure is well-suited for the design of specialized ligands that can bind to metal ions or biological macromolecules. The pyridine nitrogen and the carboxylate group of the acetic acid moiety can act as a bidentate chelating system, capable of coordinating with metal centers in metalloenzymes. researchgate.net The exploitation of multiple binding sites within a scaffold is a powerful strategy for creating functional materials, including sensors and catalysts. researchgate.net
Drawing parallels from pyridine-2,6-dicarboxamide scaffolds, which are known to form stable complexes with a variety of metal cations, the difluoropyridine-acetic acid core can be elaborated to create highly specific ligands. researchgate.net The acetic acid side chain provides a convenient handle for synthetic modification, allowing for the attachment of other functional groups or larger molecular systems through amide bond formation. This modular approach enables the construction of complex molecules where the difluoropyridine core serves as a rigid, well-defined anchor to orient appended functionalities for optimal interaction with a target. mdpi.com
Precedent for Pyridyloxy Acetic Acid Derivatives in Agrochemical Research
The pyridine ring is a significant scaffold not only in pharmaceuticals but also in agrochemicals, where it is a component of many fungicides, insecticides, and herbicides. researchgate.net Specifically, derivatives of pyridyloxy acetic acid and related structures have a well-established precedent in the development of herbicides. google.comgoogle.com
Patents describe pyridyloxy-phenoxy-alkanoic acid derivatives that exhibit potent herbicidal and plant growth-regulating properties. google.com These compounds are designed to selectively control weeds in various crops. Similarly, pyridyloxy carboxylate derivatives have been developed as highly efficient and safe herbicides with good selectivity for key crops like rice and soybean. google.com These compounds function by targeting biological pathways in susceptible plant species. The development of such agrochemicals often involves the synthesis and screening of a large library of analogues to identify candidates with optimal efficacy and crop safety. google.com
Table 2: Examples of Pyridine-Based Scaffolds in Agrochemical Applications
| Compound Class | Application | Key Structural Features | Reference |
| Pyridyloxy-phenoxy-alkanoic acid derivatives | Herbicides, Plant growth regulators | A pyridine ring connected via an oxygen linker to a phenoxy-alkanoic acid moiety. | google.com |
| Pyridyloxy carboxylate derivatives | Herbicides | A substituted pyridine ring linked to a carboxylate group, designed for high selectivity in crops like rice and soybean. | google.com |
| Pyridalyl | Insecticide | A complex structure featuring a trifluoromethyl-substituted pyridine ring. Used for controlling lepidopterous larvae and thrips. | epa.gov |
Development of Novel Heterocyclic Systems Incorporating the Difluoropyridine-acetic acid Moiety
The this compound moiety is not just a functional molecule in its own right but also a valuable intermediate for the synthesis of more complex, novel heterocyclic systems. The reactivity of the scaffold allows it to be integrated into larger molecular frameworks, leading to compounds with potentially new or enhanced biological activities. nih.govresearchgate.net
One common synthetic strategy involves utilizing the carboxylic acid function. Through standard coupling reactions, the acetic acid group can be converted into an amide, linking the difluoropyridine core to other heterocyclic rings or functional fragments. researchgate.net For example, reacting the acid with various aminopyridines or other amino-heterocycles can generate a library of new, larger molecules for biological screening. mdpi.com Furthermore, the acetic acid side chain could potentially participate in intramolecular cyclization reactions to form fused ring systems, where the difluoropyridine ring is annulated with a new heterocyclic ring, creating a completely novel scaffold. The fluorine atoms on the pyridine ring can also serve as sites for further functionalization via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents under relatively mild conditions. acs.org This synthetic versatility enables chemists to systematically build upon the this compound core to explore new regions of chemical space in the search for next-generation drugs and agrochemicals. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 2,4 Difluoropyridine 6 Acetic Acid
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock methods, are instrumental in elucidating the fundamental structural and electronic nature of fluorinated pyridine (B92270) derivatives. emerginginvestigators.org These studies provide a detailed picture of the molecule at the atomic level.
Conformational Analysis of the Acetic Acid Side Chain
The acetic acid moiety attached to the pyridine ring is not static; it possesses rotational freedom around the single bond connecting it to the ring. The orientation of this side chain relative to the pyridine core defines the molecule's conformation, which can significantly influence its interactions and properties.
Detailed conformational analysis involves calculating the molecule's energy at various dihedral angles. For 2,4-Difluoropyridine-6-acetic acid, the key dihedral angle is defined by the atoms C5-C6-C(acetic)-C(OOH). By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be mapped to identify the most stable (lowest energy) conformations.
Studies on similar structures, such as pyridine-2,6-dicarboxamides, reveal that the planarity of side groups relative to the central ring is a critical factor, often deviating to avoid steric hindrance. mdpi.com In the case of this compound, computational models would likely predict a preferred conformation where the carboxylic acid group is twisted out of the plane of the pyridine ring to minimize steric clashes between the carboxylic acid's oxygen atoms and the fluorine atom at the C4 position. The potential for intramolecular hydrogen bonding between the carboxylic proton and the pyridine nitrogen or the C2-fluorine atom could also stabilize certain conformations, a phenomenon that can be predicted and quantified through computational analysis. researchgate.net
Interactive Table: Hypothetical Conformational Energy Profile This table illustrates the type of data generated from a conformational analysis, showing how relative energy changes with the dihedral angle of the acetic acid side chain.
Electrostatic Potential and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique that illustrates the charge distribution across a molecule. nih.gov It visualizes regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which are key to predicting intermolecular interactions. nih.govlibretexts.org
For this compound, an MEP analysis would reveal:
Negative Potential: Strong negative potential localized around the highly electronegative fluorine atoms and the oxygen atoms of the carboxylic acid group. The nitrogen atom in the pyridine ring also contributes to a region of negative potential. These sites are susceptible to electrophilic attack and are primary points for hydrogen bonding.
Positive Potential: Regions of positive potential would be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making it a strong hydrogen bond donor. The hydrogen atoms on the pyridine ring would also exhibit positive potential.
This distribution of charge is critical for understanding how the molecule interacts with biological targets, such as enzymes, where electrostatic complementarity is often a driving force for binding. nih.govnih.gov
Impact of Fluorine Substitution on Electronic Environment
The incorporation of fluorine atoms into the pyridine ring dramatically alters its electronic properties. emerginginvestigators.org Fluorine is the most electronegative element, and it therefore acts as a potent electron-withdrawing group.
The two fluorine atoms at positions 2 and 4 exert a strong inductive (-I) effect, pulling electron density away from the aromatic ring. This has several significant consequences:
Increased Electrophilicity: The pyridine ring becomes significantly more electron-deficient (or "poorer" in electrons) compared to unsubstituted pyridine. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack. acs.org
Modified Basicity: The electron-withdrawing nature of the fluorine atoms reduces the electron density on the ring nitrogen, making it less basic compared to pyridine itself.
Enhanced Chemical Stability: Fluorination can lead to higher chemical stability in hybrid compounds. emerginginvestigators.org
Altered Reactivity: The introduction of fluorine can change the shape and maxima of absorption curves in spectroscopic analyses and makes the compound more reactive toward certain agents. cdnsciencepub.com
Computational studies quantify these effects by calculating atomic charges and analyzing frontier molecular orbitals (HOMO and LUMO). rsc.org The lowering of the LUMO energy, for instance, is a clear indicator of the increased susceptibility of the ring to nucleophilic substitution. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. It allows for the characterization of transient structures like transition states and the calculation of energy barriers, providing a detailed understanding of reaction feasibility and selectivity.
Investigating SNAr Pathways on Difluoropyridines
The electron-deficient nature of the 2,4-difluoropyridine (B1303125) ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. acs.org In this type of reaction, a nucleophile attacks the aromatic ring, replacing a leaving group—in this case, one of the fluorine atoms.
Computational modeling can be used to explore the SNAr pathway by:
Modeling the Reactants: The structures of this compound and the incoming nucleophile are optimized.
Locating the Transition State: The model calculates the high-energy transition state for the nucleophilic attack on the carbon atom bearing a fluorine. The attack is generally favored at positions ortho or para to the electron-withdrawing groups. In this molecule, the C2 and C4 positions are highly activated.
Characterizing the Meisenheimer Intermediate: The formation of a stabilized anionic intermediate, known as a Meisenheimer complex, is a hallmark of the SNAr mechanism. Computational models can determine the structure and stability of this intermediate.
Modeling the Products: The final structure, after the departure of the fluoride (B91410) ion, is calculated.
Studies on other fluorinated pyridines confirm that the fluorine atom is a highly reactive leaving group in such reactions. cdnsciencepub.com
Energy Profiles for Key Transformations
By calculating the energy of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed.
Interactive Table: Illustrative Energy Profile for a Hypothetical SNAr Reaction Step This table provides a conceptual example of the data obtained from calculating a reaction energy profile, showing the relative energies of different species along a reaction coordinate.
Advanced Computational Methodologies in Chemical Research
In the realm of modern chemical research, computational and theoretical investigations provide an indispensable lens through which the intricate behaviors of molecules can be understood and predicted. These in silico approaches complement experimental studies by offering detailed insights into molecular structure, reactivity, and interactions at an atomic level. For complex molecules such as this compound, advanced computational methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in elucidating their chemical properties and potential applications. While specific computational studies on this compound are not extensively available in public literature, the established use of these methods for analogous fluorinated and pyridine-based compounds provides a robust framework for understanding its likely computational characterization.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. youtube.com This approach is particularly useful for predicting the geometric, electronic, and spectroscopic properties of molecules. DFT calculations are founded on the principle that the total energy of a system is a functional of its electron density. youtube.com For pyridine derivatives, DFT has been successfully employed to study a range of properties. electrochemsci.orgresearchgate.netiiste.org
In the context of substituted pyridine carboxylic acids, DFT is utilized to calculate various quantum chemical parameters that correlate with the molecule's reactivity and stability. electrochemsci.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity. electrochemsci.org
Furthermore, DFT can elucidate the effects of substituents on the pyridine ring. The introduction of electron-withdrawing groups, such as fluorine atoms, can significantly alter the electron density distribution across the molecule. researchgate.net This, in turn, influences properties like acidity, dipole moment, and the nature of intermolecular interactions. DFT calculations can also predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm molecular structures. nih.gov
While direct DFT data for this compound is not presently available, a theoretical investigation would likely focus on the parameters illustrated in the table below. These parameters are routinely calculated for similar pyridine derivatives to predict their chemical behavior. electrochemsci.org
Table 1: Illustrative Quantum Chemical Parameters from DFT Calculations for Pyridine Derivatives.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |
| Energy Gap | ΔE = ELUMO - EHOMO | Relates to the chemical reactivity and stability of the molecule. |
| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added. |
| Global Hardness | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness | S = 1 / η | The reciprocal of hardness, indicating reactivity. |
| Electronegativity | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Dipole Moment | μ | Indicates the overall polarity of the molecule. |
Molecular Dynamics Simulations of Scaffold Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems, providing insights into the dynamics of molecules and their interactions with their environment. nih.govnih.gov This computational method solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time.
For molecules with potential biological relevance, such as pyridine derivatives, MD simulations are crucial for understanding how they interact with biological macromolecules like proteins or cellular membranes. nih.govacs.org The pyridine scaffold is a common motif in drug design, and MD simulations can help in the rational design of new therapeutic agents. nih.gov For instance, simulations can predict the binding mode of a ligand to a protein's active site and assess the stability of the resulting complex. acs.org
A typical MD simulation study on the interaction of a pyridine-based scaffold with a biological target would analyze several parameters to quantify the binding affinity and stability, as outlined in the illustrative table below.
Table 2: Representative Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Interactions.
| Parameter | Abbreviation | Description |
|---|---|---|
| Root Mean Square Deviation | RMSD | Measures the average deviation of atomic positions, indicating the stability of the complex over time. |
| Root Mean Square Fluctuation | RMSF | Indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. |
| Radius of Gyration | Rg | Measures the compactness of the protein-ligand complex. |
| Hydrogen Bond Analysis | - | Identifies the number and duration of hydrogen bonds formed between the ligand and the protein. |
| Binding Free Energy | ΔGbind | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. |
Through the synergistic application of DFT and MD simulations, a comprehensive understanding of the chemical and physical properties of this compound and its interactions can be achieved, guiding further experimental research and potential applications.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Protocols
The imperative for green and sustainable chemistry is driving the evolution of synthetic routes to 2,4-Difluoropyridine-6-acetic acid. Current methodologies often rely on harsh reagents and conditions, prompting the exploration of more environmentally benign alternatives.
Catalytic Innovations: A primary focus is the development of novel catalytic systems that can facilitate the synthesis with higher atom economy and reduced waste. This includes the investigation of:
Green Catalysts: The use of non-toxic, earth-abundant metal catalysts or even metal-free organocatalysts is a key objective. For instance, the application of pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst has been demonstrated for the synthesis of other heterocyclic compounds, suggesting its potential applicability in the synthesis of functionalized pyridines. princeton.eduresearchgate.net Deep eutectic solvents (DESs) are also emerging as green catalysts and reaction media for various organic transformations, including those involving pyridine (B92270) derivatives. rsc.org
C-H Activation: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more direct and atom-economical approach to building molecular complexity. nih.gov Research into rhodium(III)-catalyzed C-H functionalization for the preparation of multi-substituted 3-fluoropyridines showcases a promising strategy that could be adapted for the synthesis of this compound. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and mild reaction conditions. Research into biocatalytic routes to substituted pyridines and piperidines from sustainable sources is gaining traction. ukri.org The development of whole-cell biocatalysts for the synthesis of pyridine derivatives, such as 2,6-bis(hydroxymethyl)pyridine, provides a blueprint for the potential enzymatic synthesis of this compound, starting from renewable feedstocks. mdpi.com
| Synthesis Strategy | Key Advantages | Representative Catalyst/System | Potential for this compound |
| Green Catalysis | Reduced toxicity, lower cost, sustainability. | Pyridine-2-carboxylic acid (P2CA), Deep Eutectic Solvents (DESs). | Potential for milder and more environmentally friendly synthesis. princeton.eduresearchgate.netrsc.org |
| C-H Activation | High atom economy, shorter synthetic routes. | Rh(III) complexes. | Direct and efficient synthesis from simple precursors. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, renewable. | Whole-cell biocatalysts, isolated enzymes. | Enantioselective synthesis and use of renewable feedstocks. ukri.orgmdpi.com |
| Alternative Energy | Reduced energy consumption, faster reaction times. | Microwave irradiation, ultrasound. | Enhanced reaction efficiency and reduced energy footprint. |
Exploration of Novel Reactivity Patterns for Diversification
The functional group tolerance and inherent reactivity of this compound make it a versatile platform for the synthesis of a wide array of derivatives. Future research will undoubtedly focus on uncovering new reactivity patterns to further expand its synthetic utility.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The application of these methods to bromocyanofluoro pyridine nuclei has demonstrated the feasibility of introducing diverse substituents onto the pyridine ring. soton.ac.uk Future work will likely explore the direct C-F bond activation of the fluorine atoms on the pyridine ring for cross-coupling reactions, providing a direct route to functionalized derivatives without the need for pre-bromination.
Derivatization of the Carboxylic Acid: The carboxylic acid moiety offers a convenient handle for a variety of chemical transformations. The synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide by reaction with sulfonyl and benzoyl chlorides highlights the potential for creating diverse libraries of compounds. nih.gov The conversion of the carboxylic acid to its corresponding acyl chloride or the use of coupling agents can facilitate the formation of amides, esters, and other functional groups, enabling the exploration of a wider chemical space. mdpi.commdpi.com
Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful means of constructing complex cyclic systems. libretexts.orglibretexts.orgrsc.org The pyridine ring in this compound can potentially act as a diene or dienophile in such reactions, leading to the formation of novel fused heterocyclic systems. The thermal induction of intramolecular Diels-Alder reactions in substituted pyridazinecarbonitriles to form fused benzonitriles serves as a precedent for this type of transformation. mdpi.com
| Reaction Type | Potential Products | Key Advantages |
| Cross-Coupling | Arylated, alkenylated, or alkynylated pyridine derivatives. | High functional group tolerance, reliable bond formation. soton.ac.uk |
| Carboxylic Acid Derivatization | Amides, esters, hydrazides, and other acid derivatives. | Versatile handle for introducing diverse functional groups. nih.govmdpi.commdpi.com |
| Cycloaddition | Fused heterocyclic systems. | Construction of complex polycyclic architectures. libretexts.orglibretexts.orgrsc.orgmdpi.com |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, enhanced reaction control, and higher throughput.
Continuous Flow Synthesis: Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. scielo.brflinders.edu.aubeilstein-journals.orgmdpi.com The synthesis of various heterocyclic compounds, including pyridines and their derivatives, has been successfully demonstrated in flow reactors. beilstein-journals.orgmdpi.com For this compound, flow synthesis could enable:
Safer Handling of Reagents: Reactions involving potentially hazardous reagents can be performed in a closed system, minimizing operator exposure.
Precise Temperature and Pressure Control: Flow reactors allow for rapid heating and cooling, as well as the use of high pressures, which can accelerate reaction rates and improve yields. scielo.br
Automated High-Throughput Synthesis: Automated platforms can be employed to rapidly synthesize and screen libraries of derivatives of this compound. rsc.org This approach is invaluable for drug discovery and materials science, where the rapid exploration of structure-activity relationships is crucial. An integrated methodology combining agile ligand synthesis with automated high-throughput evaluation has been shown to accelerate the development of new materials for applications such as rare-earth element extraction. rsc.org
| Technology | Key Benefits for this compound |
| Flow Chemistry | Enhanced safety, precise reaction control, potential for telescoped synthesis. scielo.brflinders.edu.aubeilstein-journals.orgmdpi.com |
| Automated Synthesis | Rapid library generation, high-throughput screening, accelerated discovery of new derivatives. rsc.org |
Application in Advanced Materials Science Research (e.g., Polymer Chemistry)
The unique combination of a difluorinated pyridine ring and a carboxylic acid functional group makes this compound an attractive monomer for the synthesis of high-performance polymers.
Monomer for Polycondensation: The carboxylic acid group can readily participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. digitellinc.com The incorporation of the fluorinated pyridine moiety into the polymer backbone is expected to impart desirable properties such as:
Chemical Resistance: The electron-withdrawing nature of the fluorine atoms can enhance the polymer's resistance to chemical attack.
Specific Optical and Electronic Properties: The pyridine ring and fluorine substituents can influence the refractive index, dielectric constant, and other optoelectronic properties of the material.
The synthesis of fluorinated polyimides from fluorinated dianhydride and fluorinated diamine monomers has demonstrated the potential for creating materials with high thermal stability and excellent mechanical properties for applications in electronics and aerospace. google.com Similarly, polymers containing aryl-phthalimide moieties have been investigated for membrane gas transport properties. uva.es
Functional Polymers: The pyridine nitrogen atom can be used to graft other polymer chains or functional molecules, leading to the creation of functional copolymers with tailored properties. The synthesis of pyridine-grafted copolymers of acrylic acid-styrene derivatives has been shown to yield materials with antimicrobial and fluorescence applications. mdpi.com
| Polymer Type | Potential Properties | Potential Applications |
| Polyesters/Polyamides | High thermal stability, chemical resistance, tailored optical properties. | High-performance plastics, specialty films, electronic components. rsc.orggoogle.com |
| Functional Copolymers | Tunable solubility, antimicrobial activity, fluorescence. | Smart coatings, biomedical devices, sensors. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 2,4-Difluoropyridine-6-acetic acid, and how can yield and purity be optimized?
The synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds like (6-Fluoro-4-iodopyridin-2-YL)acetic acid are synthesized via palladium-catalyzed cross-coupling or halogen exchange reactions . Key factors for optimization include:
- Temperature control : Reactions often require precise thermal conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in fluorinated systems .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve fluorinated aromatic protons and acetic acid substituents . Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) verifies molecular weight and detects impurities. Purity is quantified via HPLC with UV detection at 254 nm, optimized for aromatic fluorophores .
Q. What biological systems or targets are most relevant for studying this compound?
Fluorinated pyridines are often explored in medicinal chemistry for their bioisosteric properties. Targets include:
- Enzymes : Kinases or carboxylases due to the acetic acid moiety’s potential interaction with catalytic sites .
- Cellular assays : Cytotoxicity studies in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
- Receptor binding : Fluorine’s electronegativity may enhance binding to G-protein-coupled receptors (GPCRs) or ion channels .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
Stability studies on analogous compounds (e.g., Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate) reveal:
- Acidic conditions : Hydrolysis of the acetic acid group occurs below pH 3, forming carboxylate derivatives .
- Alkaline conditions : Degradation via defluorination is observed above pH 9, detectable via ¹⁹F NMR .
- Thermal stability : Decomposition above 150°C generates volatile fluorinated byproducts, monitored via thermogravimetric analysis (TGA) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance metabolic stability .
- Scaffold hybridization : Combining the pyridine core with heterocycles (e.g., imidazoles) to modulate solubility and target affinity .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of fluorine substitution on binding energetics .
Q. What are the key challenges in resolving spectral overlaps or impurities in fluorinated pyridine derivatives during characterization?
Common issues and solutions:
- ¹H NMR ambiguity : Aromatic proton splitting due to adjacent fluorines can be resolved using 2D-COSY or NOESY experiments .
- Fluorine background in MS : High-resolution MS (HRMS) with collision-induced dissociation (CID) differentiates isotopic patterns of fluorine vs. chlorine .
- HPLC co-elution : Gradient elution with trifluoroacetic acid (TFA) as an ion-pairing agent improves separation of polar degradation products .
Q. How do in vitro and in vivo toxicity profiles of this compound compare to structurally related compounds?
Toxicology data for fluorinated acetic acids (e.g., 2,4-Dichlorophenoxyacetic acid) suggest:
- In vitro models : HepG2 liver cells are used to assess metabolic detoxification pathways and mitochondrial toxicity .
- In vivo models : Rodent studies track renal clearance rates and potential neurotoxicity via histopathology .
- Mechanistic studies : Fluorine’s impact on cytochrome P450 inhibition is evaluated using microsomal assays .
Methodological Notes
- Contradictions in data : While direct data on this compound are limited, findings from analogous fluorinated pyridines (e.g., 4-Difluoromethoxy-6-fluoropicolinic acid) provide a basis for extrapolation .
- Unreliable sources : Data from vendors (e.g., BenchChem) are excluded per the user’s request, with emphasis on peer-reviewed synthesis and toxicity protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
